molecular formula C27H24N2O3 B2905333 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 897624-57-6

2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No. B2905333
CAS RN: 897624-57-6
M. Wt: 424.5
InChI Key: REYGEANKTPKZMR-UHFFFAOYSA-N
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Description

2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide, also known as BEAA, is a chemical compound that has gained significant interest in scientific research. BEAA is a derivative of quinoline and has been found to exhibit a wide range of biological activities, making it a potential candidate for drug development. In

Mechanism of Action

The exact mechanism of action of 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide has been shown to inhibit the activity of enzymes involved in inflammation and cancer cell growth, such as COX-2 and MMP-9. It has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of disease. 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide has also been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In addition, 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide has been shown to improve cognitive function and protect against neurodegeneration in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide is its wide range of biological activities, making it a potential candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize for specific therapeutic applications.

Future Directions

There are several future directions for research on 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide. One area of interest is the development of 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential of 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide in the treatment of neurodegenerative diseases. Finally, the development of 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide as a potential anticancer therapy is an area of active research.

Synthesis Methods

2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide can be synthesized using a multi-step process. The first step involves the reaction of 3-amino-4-methylquinoline with ethyl 4-bromobenzoate to form 2-(4-bromobenzoyl)-3-methylquinoline. This intermediate is then reacted with sodium hydride and ethyl 4-(4-ethylphenyl)butanoate to form 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide.

Scientific Research Applications

2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antiviral properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O3/c1-3-19-10-12-21(13-11-19)28-25(30)17-29-16-23(26(31)20-7-5-4-6-8-20)27(32)22-15-18(2)9-14-24(22)29/h4-16H,3,17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYGEANKTPKZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)C)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide

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